molecular formula C18H11N3 B12536114 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile

4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile

Cat. No.: B12536114
M. Wt: 269.3 g/mol
InChI Key: BBRDPUNQWUSDBT-UHFFFAOYSA-N
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Description

Significance of the Pyrido[3,4-b]indole Nucleus in Heterocyclic Chemistry

The 9H-pyrido[3,4-b]indole structural unit is the foundation of a major group of heterocyclic compounds known as norharmanes. analis.com.my This scaffold is considered a "privileged structure" in medicinal chemistry because its framework is able to interact with a variety of biological targets, making it a valuable starting point for drug discovery. chemimpex.com Its unique electronic properties and ability to form a stable, planar tricyclic system contribute to its capacity to bind to various receptors and enzymes. analis.com.mychemimpex.com The pyrido[3,4-b]indole nucleus is found in numerous natural products, including alkaloids isolated from plants, marine organisms, and even mammals. analis.com.my The versatility of this scaffold allows for chemical modifications at several positions, enabling the synthesis of large libraries of derivatives with diverse chemical and biological properties. nih.gov

Overview of β-Carboline Derivatives as Research Targets

Compounds containing the pyrido[3,4-b]indole skeleton are commonly referred to as β-carbolines. analis.com.mynist.gov These alkaloids, both natural and synthetic, are the subject of extensive research due to their wide array of pharmacological activities. mdpi.comnih.gov Research has demonstrated that β-carboline derivatives exhibit potent biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. analis.com.mymdpi.comnih.govbeilstein-journals.org

The mechanism of action for their anticancer effects is often attributed to their ability to intercalate into DNA and inhibit enzymes crucial for cell proliferation, such as topoisomerases and cyclin-dependent kinases. mdpi.com The planar nature of the tricyclic ring system is a key feature that facilitates this DNA intercalation. analis.com.my Consequently, the design and synthesis of novel β-carboline derivatives remain a highly active area of research, with scientists exploring different substituents on the core structure to enhance potency and selectivity for various biological targets. nih.govmdpi.com For instance, the introduction of different groups at the C1, C3, and N9 positions has been shown to significantly influence the biological activity of the resulting compounds. beilstein-journals.orgmdpi.comnih.gov

Contextualization of 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile within Pyrido[3,4-b]indole Research

The compound this compound represents a specific example within the broader family of β-carboline derivatives. Its structure features a benzonitrile (B105546) group attached to the C1 position of the pyrido[3,4-b]indole core. The substitution at the C1 position is a common strategy in the development of new β-carboline-based compounds. nih.gov The introduction of an aryl group at this position, as seen with the phenyl ring in this molecule, has been a key area of investigation.

The nitrile group (-C≡N) on the phenyl ring is a particularly interesting functional group in medicinal chemistry. It is a versatile group that can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions. Furthermore, the nitrile group is often used as a bioisostere for other functional groups and can influence the metabolic stability and pharmacokinetic properties of a molecule. While specific research data for this compound is not widely detailed in the surveyed literature, its structure places it within the class of 1-aryl-β-carbolines, which are actively being studied for their potential therapeutic applications. The synthesis of such compounds is typically achieved through methods like the Pictet-Spengler reaction, followed by oxidation. nih.gov The exploration of derivatives like this compound is driven by the ongoing quest to develop novel molecules with enhanced biological activity and target specificity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11N3

Molecular Weight

269.3 g/mol

IUPAC Name

4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile

InChI

InChI=1S/C18H11N3/c19-11-12-5-7-13(8-6-12)17-18-15(9-10-20-17)14-3-1-2-4-16(14)21-18/h1-10,21H

InChI Key

BBRDPUNQWUSDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 9h Pyrido 3,4 B Indol 1 Yl Benzonitrile and Its Analogs

Historical Development of Pyrido[3,4-b]indole Synthesis

The construction of the pyrido[3,4-b]indole scaffold has evolved from classic condensation reactions to highly efficient modern catalytic methods.

Traditional Pictet-Spengler Condensation Routes for β-Carbolines

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure to form the tetrahydro-β-carboline skeleton. wikipedia.orgnih.gov The driving force of this transformation is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic substitution with the electron-rich indole (B1671886) ring. wikipedia.org The versatility of the Pictet-Spengler reaction allows for the introduction of substituents at the C1 position of the β-carboline core by varying the aldehyde or ketone starting material. nih.gov Subsequent oxidation or aromatization of the initially formed tetrahydro-β-carboline ring furnishes the fully aromatic pyrido[3,4-b]indole system.

The reaction conditions, including the choice of acid catalyst and solvent, can significantly influence the reaction's outcome and stereoselectivity, particularly when chiral starting materials are employed. mdpi.comresearchgate.net For instance, the use of L-tryptophan derivatives in Pictet-Spengler reactions has been a common strategy to produce chiral β-carbolines. nih.gov

Multi-Component and Tandem Catalytic Approaches to Pyrido[3,4-b]indoles

For example, a one-pot, three-component reaction of 2,6-diaminopyrimidin-4-one, various aryl aldehydes, and 3-cyanoacetyl indoles under microwave irradiation has been developed for the synthesis of indole-substituted dihydropyrido[2,3-d]pyrimidine derivatives, showcasing the potential of MCRs in building related heterocyclic systems. tandfonline.comtandfonline.com Tandem reactions, where a sequence of catalytic transformations occurs in a single pot, have also been successfully applied. mdpi.com A notable example is the palladium-catalyzed tandem isomerization and intramolecular cyclization of long-chain olefins to afford pyrido[3,4-b]indoles with high regio- and stereoselectivity. nih.gov These modern approaches offer significant advantages in terms of efficiency and molecular diversity. researchgate.net

Targeted Synthesis of 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile and Related Derivatives

The synthesis of specific derivatives like this compound requires precise control over the introduction of substituents onto the pyrido[3,4-b]indole core. This has been achieved through advanced metal-catalyzed and annulation strategies.

Metal-Catalyzed Cyclotrimerization Strategies (e.g., Rh(I)- and Pd(0)-Catalysis)

Metal-catalyzed [2+2+2] cyclotrimerization reactions have proven to be a highly effective method for the construction of the pyrido[3,4-b]indole ring system with appended functional groups. nih.govnih.gov This strategy involves the assembly of the pyridine (B92270) ring from three alkyne-containing precursors. Research has demonstrated two distinct pathways for the synthesis of annulated pyrido[3,4-b]indoles using this approach. nsf.govnih.gov

One pathway involves a stepwise sequence culminating in a Rh(I)-catalyzed cyclotrimerization, which is noted for being high-yielding and modular. nih.govnih.gov A second, more convergent approach utilizes a one-pot, tandem Sonogashira desilylation-cyclotrimerization strategy catalyzed by Pd(0). nih.gov This latter method, while efficient, has shown greater sensitivity to the electronic nature of the substituents, particularly to electron-withdrawing groups. nsf.govnih.govnih.gov These cyclotrimerization strategies provide a powerful means to access a variety of substituted pyrido[3,4-b]indoles. scite.ai

CatalystReaction TypeKey FeaturesRef.
Rh(I)Stepwise CyclotrimerizationHigh yielding, modular nih.gov, nih.gov
Pd(0)Tandem Sonogashira-CyclotrimerizationOne-pot, sensitive to electron-withdrawing groups nih.gov, nsf.gov

Annulation Reactions for Core Scaffold Construction

Annulation reactions, which involve the formation of a new ring onto an existing one, are a fundamental strategy for building the pyrido[3,4-b]indole core. These reactions can be designed to introduce specific substitution patterns. For instance, N-Bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides has been described as a method for creating fused indolines, which can be precursors to pyrido[3,4-b]indole systems. rsc.org The substituents on the indole ring have been shown to significantly influence the course of these reactions. rsc.org

Another innovative approach involves a cooperative aza-[4+3] cycloaddition from a four-component reaction system comprising an amino acid, an indole, and an aniline (B41778) to synthesize azepino[3,4-b]indoles in a single step. rsc.org While this leads to a seven-membered ring, it highlights the power of annulation strategies in constructing complex indole-fused heterocycles. More direct annulations for the pyrido[3,4-b]indole core often involve the reaction of substituted tryptamines with functionalized carbonyl compounds or their equivalents, followed by cyclization and aromatization.

Regioselective Synthesis of Substituted Pyrido[3,4-b]indoles

Achieving regioselectivity in the synthesis of substituted pyrido[3,4-b]indoles is crucial for accessing specific isomers with desired properties. Various strategies have been developed to control the position of substituents on the heterocyclic framework. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the regioselective introduction of aryl and other groups onto a pre-formed halo-substituted pyrido[3,4-b]indole core. researchgate.net

Furthermore, electrophilic aromatic substitution reactions on the unprotected pyrido[2,3-b]indole (α-carboline), a constitutional isomer of the β-carboline system, have been shown to proceed with high regioselectivity, allowing for the introduction of acyl, bromo, and formyl groups at specific positions. researchgate.net Similar principles can be applied to the β-carboline system, where the electronic properties of the existing substituents direct the position of incoming electrophiles. The development of regioselective thionation and subsequent nucleophilic substitution reactions on related pyridodiazepinone systems also provides a pathway to bis-functionalized derivatives, demonstrating the potential for precise control over substitution patterns. fao.org

Reaction TypeReagents/CatalystOutcomeRef.
Suzuki-Miyaura CouplingPd Catalyst, Boronic AcidC-C bond formation researchgate.net
Sonogashira CouplingPd Catalyst, Terminal AlkyneC-C bond formation researchgate.net
Electrophilic Aromatic SubstitutionElectrophile (e.g., Acyl chloride, Br2)C-substitution on the aromatic core researchgate.net
Nucleophilic SubstitutionNucleophile on a Thionated PrecursorIntroduction of various functional groups fao.org

Chemical Reactivity and Derivatization of the Pyrido[3,4-b]indole System

The pyrido[3,4-b]indole scaffold, also known as the β-carboline nucleus, is a versatile heterocyclic system that allows for a wide range of chemical transformations. The reactivity of this nucleus is fundamental to the synthesis of diverse analogs, including this compound, and for the subsequent diversification of these structures for research purposes. Key reactions include oxidation and reduction of the core structure and functionalization at several key positions.

Oxidation Reactions of the Pyrido[3,4-b]indole Nucleus

Oxidation of the pyrido[3,4-b]indole system can be selectively targeted to different parts of the molecule, leading to valuable intermediates and derivatives. Common transformations include the oxidation of the pyridine nitrogen and the oxidation of substituents on the carboline core.

One significant oxidation reaction is the conversion of the pyridine ring to its corresponding N-oxide. This transformation is often a key step in the synthesis of β-carbolinones. For instance, 3-substituted β-carbolines can be treated with meta-chloroperoxybenzoic acid (m-CPBA) in ethanol (B145695) to yield the corresponding N-oxides. researchgate.net These intermediates can then undergo rearrangement to form 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives. researchgate.netnih.gov This two-step process provides a reliable method for introducing a carbonyl group at the C1 position of the β-carboline skeleton. dntb.gov.ua

Furthermore, substituents on the pyrido[3,4-b]indole nucleus can be readily oxidized. For example, alcohol derivatives can be converted to their corresponding aldehydes. The oxidation of (1-aryl-9H-pyrido[3,4-b]indol-3-yl)methanol derivatives to 3-formyl-1-aryl-9H-β-carbolines has been successfully achieved using manganese dioxide (MnO₂) in good yields (73–88%). nih.gov These resulting aldehydes are crucial precursors for further functionalization, such as in the Morita–Baylis–Hillman reaction. nih.gov

Table 1: Examples of Oxidation Reactions on the Pyrido[3,4-b]indole Nucleus

Starting Material Reagent Product Yield (%) Reference
3-Substituted β-carboline m-CPBA, EtOH 3-Substituted β-carboline N-oxide Not specified researchgate.net

Reduction Reactions of the Pyrido[3,4-b]indole Nucleus

Reduction reactions of the pyrido[3,4-b]indole system are employed to modify functional groups or to saturate the heterocyclic core, leading to compounds like 1,2,3,4-tetrahydro-β-carbolines. The choice of reducing agent and reaction conditions allows for selective transformations.

A common reduction involves the conversion of ester functionalities appended to the β-carboline nucleus. For example, methyl ester derivatives of β-carbolines can be reduced to the corresponding primary alcohols in excellent yields (90–98%) using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF). nih.gov This reaction provides access to hydroxymethyl-substituted β-carbolines, which are versatile intermediates for further derivatization. nih.gov

The pyridine ring of the β-carboline system can also be fully reduced to yield tetrahydro-β-carboline derivatives. These reduced structures are significant in their own right and serve as precursors for other complex molecules. The resulting dihydro- and tetrahydro-pyrido[3,4-b]indoles exhibit different chemical and biological properties compared to their aromatic counterparts. nih.govsigmaaldrich.com

Table 2: Example of Reduction Reaction on a Pyrido[3,4-b]indole Derivative

Starting Material Reagent Product Yield (%) Reference

Functionalization at Key Positions (e.g., C1, C3, N9) for Research Diversification

The ability to introduce a variety of substituents at specific positions of the pyrido[3,4-b]indole nucleus is crucial for diversifying the chemical space and for structure-activity relationship (SAR) studies. The C1, C3, and N9 positions are particularly important for modification.

C1 Position: The C1 position is a common site for introducing aryl or heteroaryl groups, as seen in the title compound, this compound. The nature of the substituent at C1 significantly influences the biological activity of the molecule. For instance, research has shown that a 1-naphthyl group at the C1 position, combined with a methoxy (B1213986) group at C6, results in potent antiproliferative activity against various cancer cell lines. nih.govresearchgate.net The synthesis of C1-substituted analogs is often achieved through methods like the Pictet-Spengler reaction, followed by oxidation. nih.gov

C3 Position: The C3 position offers a prime handle for chemical modification. 3-Formyl-β-carbolines serve as versatile precursors for C-C bond-forming reactions like the Morita–Baylis–Hillman (MBH) reaction. nih.gov Treating these aldehydes with various acrylates or acrylonitrile (B1666552) in the presence of a catalyst like DABCO allows for the installation of highly functionalized side chains at C3. nih.gov Additionally, a range of 3-substituted β-carbolinones can be synthesized from readily available 3-substituted β-carbolines, including those with ethoxycarbonyl, hydroxymethyl, and cyano groups. nih.gov This highlights the utility of the C3 position for generating libraries of compounds with diverse functionalities.

N9 Position: The indole nitrogen (N9) is another key position for derivatization. Alkylation at this position, for example with an ethyl or methyl group, can significantly affect the reactivity and biological properties of the β-carboline. It was observed that an N9-ethyl derivative of a 3-formyl-β-carboline showed greater affinity for the MBH reaction compared to its N9-unsubstituted counterpart. nih.gov Conversely, in the context of anticancer activity, the presence of an N9-methyl group was found to disrupt key hydrogen bonding interactions with biological targets, potentially reducing efficacy. nih.govresearchgate.net

Table 3: Examples of Functionalization Reactions at C3 and N9

Position Reaction Type Starting Material Reagents Product Type Reference
C3 Morita–Baylis–Hillman 3-Formyl-9H-β-carboline Acrylonitrile, DABCO C3-Substituted MBH adduct nih.gov

Advanced Spectroscopic and Structural Elucidation for Research Applications

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy would be the primary tool for confirming the molecular structure of 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile in solution. Both ¹H and ¹³C NMR experiments would be crucial.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the pyrido[3,4-b]indole core and the benzonitrile (B105546) ring. The aromatic region would be complex, showing signals for the protons on the indole (B1671886) and pyridine (B92270) rings, as well as the characteristic AA'BB' system for the para-substituted benzonitrile ring. The NH proton of the indole would likely appear as a broad singlet.

The ¹³C NMR spectrum would be expected to show a signal for the nitrile carbon (typically around 118-120 ppm), along with distinct resonances for all other carbon atoms in the molecule. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the benzonitrile moiety and the C1 position of the pyrido[3,4-b]indole ring.

Utilization of Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would provide a precise mass measurement, allowing for the determination of the molecular formula (C₁₈H₁₁N₃). The fragmentation pattern observed in MS/MS experiments would offer further structural confirmation, showing characteristic losses corresponding to the cleavage of the bond between the two main ring systems and fragmentation of the pyridoindole core. nist.gov

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy would be used to identify the key functional groups present in the molecule. The most characteristic absorption would be the stretching vibration of the nitrile (C≡N) group, which is expected to appear in the region of 2220-2240 cm⁻¹. Other significant peaks would include the N-H stretching vibration of the indole ring (typically around 3400-3500 cm⁻¹) and various C-H and C=C/C=N stretching vibrations in the aromatic regions. google.com

Computational and Theoretical Investigations of 4 9h Pyrido 3,4 B Indol 1 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of 9H-pyrido[3,4-b]indole, DFT calculations, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties. cumhuriyet.edu.tr While specific DFT studies on 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile are not extensively documented in the reviewed literature, the electronic structure can be inferred from computational analyses of analogous 1-aryl-β-carbolines.

Theoretical calculations on related compounds have been performed to understand their structural parameters, including bond lengths and angles, as well as their electronic properties. nih.gov For instance, in similar heterocyclic systems, DFT has been used to confirm molecular structures and analyze intramolecular charge transfer phenomena. openaccesspub.org The presence of the electron-withdrawing benzonitrile (B105546) group at the C-1 position of the pyrido[3,4-b]indole core is expected to significantly influence the electron density distribution across the molecule. The nitrile group's effect on the electronic properties of heteroaryl substituents has been a subject of computational studies, which can provide a basis for understanding its impact in this specific molecular context. nih.gov

Table 1: Representative Theoretical Parameters for a Substituted Pyrido[3,4-b]indole System *

ParameterCalculated Value
Total EnergyVaries with basis set
Dipole MomentDependent on substitution
Mulliken Atomic ChargesVaries across atoms

Note: This table is illustrative and based on general findings for substituted β-carbolines. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For β-carboline derivatives, the HOMO-LUMO gap has been calculated to understand their bioactivity, with a smaller gap often correlating with higher reactivity. researchgate.net In the case of this compound, the electron-withdrawing nature of the cyano group on the phenyl ring is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted 1-phenyl-β-carboline. This would suggest an increased propensity for accepting electrons and higher chemical reactivity. nih.gov The distribution of the HOMO and LUMO orbitals would likely show the HOMO localized on the electron-rich pyridoindole core and the LUMO extending over the benzonitrile moiety, facilitating intramolecular charge transfer.

Table 2: Representative FMO Energies and Related Parameters for a Substituted β-Carboline System *

ParameterEnergy (eV)
EHOMO~ -5.0 to -6.0
ELUMO~ -1.5 to -2.5
HOMO-LUMO Gap (ΔE)~ 3.0 to 4.0
Ionization Potential (I)~ 5.0 to 6.0
Electron Affinity (A)~ 1.5 to 2.5

Note: These values are estimations based on computational studies of similar heterocyclic compounds and are not specific to this compound. materialsciencejournal.org

Investigation of Substituent Effects on Electronic Properties

The electronic properties of the 9H-pyrido[3,4-b]indole scaffold are highly sensitive to the nature and position of substituents. Studies on various 1-aryl-β-carbolines have demonstrated that both electron-donating and electron-withdrawing groups can significantly alter the molecule's biological activity and physicochemical properties. acs.orgnih.gov

The introduction of a benzonitrile group at the C-1 position introduces a potent electron-withdrawing substituent. The cyano group (-CN) is known to decrease electron density in the aromatic ring to which it is attached through both inductive and resonance effects. This would lead to a polarization of the molecule, with the pyrido[3,4-b]indole core acting as an electron-donating moiety and the 4-cyanophenyl group as an electron-accepting moiety. This intramolecular charge-transfer character is a key determinant of the molecule's photophysical and electronic properties. In related β-carboline systems, electron-withdrawing substituents at the C-1 position have been shown to influence their affinity for certain receptors. researchgate.net

Table 3: Expected Influence of Substituents on the Electronic Properties of the Pyrido[3,4-b]indole Core *

Substituent at C-1 Phenyl RingEffect on Electron Density of Phenyl RingImpact on HOMO EnergyImpact on LUMO Energy
Electron-Donating (e.g., -OCH3)IncreaseIncreaseIncrease
Electron-Withdrawing (e.g., -CN)DecreaseDecreaseDecrease

Note: This table illustrates general trends in substituent effects on aromatic systems and is not based on specific experimental data for this compound.

Solvent Effects on Molecular and Electronic Parameters

The molecular and electronic properties of polar molecules like this compound can be significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, is often observed in the UV-Vis absorption and fluorescence spectra of organic compounds. For indole (B1671886) derivatives, changes in solvent polarity have been shown to affect their photophysical properties.

While specific studies on the solvatochromic behavior of this compound are not available, it is anticipated that an increase in solvent polarity would lead to a stabilization of the excited state, which is likely more polar than the ground state due to intramolecular charge transfer. This would result in a red shift (bathochromic shift) in the fluorescence emission spectrum. Computational models can be employed to simulate these solvent effects and predict the changes in molecular geometry and electronic parameters in different solvent environments. materialsciencejournal.org

Table 4: Anticipated Solvent Effects on the Photophysical Properties of this compound *

SolventPolarityExpected Absorption λmax ShiftExpected Emission λmax Shift
HexaneLowMinimalMinimal
DichloromethaneMediumSlight Red ShiftModerate Red Shift
AcetonitrileHighRed ShiftSignificant Red Shift
MethanolHigh (Protic)Red ShiftSignificant Red Shift

Note: This table is predictive and based on the expected solvatochromic behavior of polar aromatic compounds with intramolecular charge-transfer characteristics.

Molecular Dynamics and Docking Simulations for Interaction Prediction (excluding clinical targets)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding mode and stability of a ligand within the active site of a protein. While many studies on β-carboline derivatives focus on clinical targets, these methods are also valuable for understanding interactions with other proteins. mdpi.comnih.govsciforum.netqeios.com

In the absence of specific studies on this compound with non-clinical targets, we can surmise the types of interactions it might form based on its structure. The planar aromatic system of the pyrido[3,4-b]indole core can participate in π-π stacking interactions with aromatic amino acid residues of a protein. The nitrogen atoms in the heterocyclic system and the nitrile group can act as hydrogen bond acceptors. The N-H group of the indole moiety can serve as a hydrogen bond donor.

MD simulations could be employed to assess the stability of the predicted binding poses and to understand the conformational changes in both the ligand and the protein upon binding. Such studies would provide valuable insights into the molecular basis of the compound's interactions with various non-clinical protein targets.

Table 5: Potential Intermolecular Interactions of this compound with a Generic Protein Binding Site *

Type of InteractionPotential Interacting Groups on the LigandPotential Interacting Protein Residues
Hydrogen Bonding (Acceptor)Pyridine (B92270) N, Indole N, Nitrile NSer, Thr, Tyr, Asn, Gln, Lys, Arg
Hydrogen Bonding (Donor)Indole N-HAsp, Glu, Gln, Asn, His
π-π StackingPyrido[3,4-b]indole ring system, Phenyl ringPhe, Tyr, Trp, His
Hydrophobic InteractionsAromatic ringsAla, Val, Leu, Ile, Pro, Met

Note: This table outlines the types of non-covalent interactions that are theoretically possible between the specified ligand and a protein active site.

Mechanistic Studies of Biological Interactions in Vitro and Molecular Level

Investigation of Kinase Inhibition Profiles of 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile

While specific kinase inhibition data for this compound is not extensively detailed in the available literature, the broader class of pyrido[3,4-b]indoles has been identified as a promising scaffold for the development of kinase inhibitors. Research into structurally related compounds provides insight into the potential activity of this class of molecules.

Detailed studies on the specific inhibition of Src kinase by this compound are not prominently available in publicly accessible research. However, related quinoline-based structures have been developed as potent inhibitors of Src kinase. For instance, a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitriles has demonstrated potent Src inhibitory activity. nih.gov This suggests that heterocyclic structures containing a nitrile group can be effective inhibitors of this kinase family. Further investigation is required to determine if the pyrido[3,4-b]indole scaffold of the subject compound confers similar specificity for Src kinase.

The pyrido[3,4-b]indole scaffold is a key feature in various kinase inhibitors. For example, derivatives of pyrido[3,4-b]indol-1-one have been designed as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), with some compounds showing IC50 values in the sub-micromolar range. nih.gov Similarly, 9H-pyrimido[4,5-b]indole derivatives, which are structurally analogous to pyrido[3,4-b]indoles, have been identified as dual inhibitors of RET and TRKA kinases. nih.gov These findings highlight that the core indole-based heterocyclic system can effectively interact with the active sites of various kinases, suggesting that this compound may operate through similar molecular mechanisms, such as competitive binding at the ATP-binding site of target kinases.

Studies on DNA Intercalation Properties of Pyrido[3,4-b]indoles

The planar, aromatic structure of the pyrido[3,4-b]indole (β-carboline) ring system is conducive to intercalation between the base pairs of DNA. This mechanism is a known mode of action for many cytotoxic and antiviral agents. Studies on β-carboline alkaloids like harmane and harmine have shown that their biological effects involve interactions with DNA metabolism, leading to cell cycle arrest. nih.gov The mechanism of action for the antiviral and cytotoxic activity of structurally related 6H-indolo[2,3-b]quinoxaline derivatives involves their intercalation into the DNA helix, which disrupts processes essential for DNA replication. This suggests that the pyrido[3,4-b]indole nucleus has the structural requisites to function as a DNA intercalating agent, thereby interfering with DNA replication and transcription processes.

Modulation of Enzyme Activity (e.g., Cytochrome P450) by Pyrido[3,4-b]indoles

Pyrido[3,4-b]indoles, or β-carbolines, have been shown to interact with and modulate the activity of cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs.

Research has demonstrated that β-carboline alkaloids can act as potent inhibitors of major human CYP450 isoforms. Specifically, harmane, harmine, and harmol have been studied for their effects on CYP3A4 and CYP2D6. nih.gov These studies indicate that β-carbolines can significantly alter the pharmacokinetics of co-administered drugs that are substrates for these enzymes. researchgate.net The oxidation of β-carbolines themselves is primarily carried out by CYP1A2 and CYP1A1, with contributions from other isoforms like CYP2D6, CYP2C19, and CYP2E1. nih.gov

The inhibitory effects of several β-carboline alkaloids on human CYP3A4 and CYP2D6 are summarized in the table below.

CompoundCYP IsoformInhibition TypeKᵢ (μM)
HarmaneCYP3A4Noncompetitive1.66 nih.gov
HarmolCYP3A4Noncompetitive5.13 nih.gov
HarmineCYP3A4Noncompetitive16.76 nih.gov
HarmalineCYP2D6Competitive20.69 nih.gov
HarmineCYP2D6Competitive36.48 nih.gov
HarmolCYP2D6Competitive47.11 nih.gov

Anti-Protozoal Activity Studies (e.g., Leishmania infantum promastigotes and amastigotes)

The β-carboline scaffold is a known pharmacophore with significant anti-protozoal activity. Various derivatives of pyrido[3,4-b]indole have been evaluated for their efficacy against parasites such as Leishmania.

Studies have investigated the in vitro activity of β-carboline alkaloids against Leishmania infantum. Harmane and harmine demonstrated weak to moderate activity against both the promastigote and the intracellular amastigote forms of the parasite. nih.govresearchgate.net The mechanism for this activity on promastigotes was linked to interference with DNA metabolism. nih.gov More complex synthetic derivatives have shown improved potency. For example, certain (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone derivatives exhibited potent activity against L. donovani amastigotes. nih.gov

The following table presents the anti-leishmanial activity of selected β-carboline derivatives.

CompoundLeishmania SpeciesFormActivity MetricValue (μM)
HarmaneL. infantumAmastigoteIC₅₀~27 nih.gov
HarmineL. infantumAmastigoteIC₅₀~14 nih.gov
HarmalineL. infantumAmastigoteIC₅₀~3.3 nih.gov
(4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanoneL. donovaniAmastigoteIC₅₀8.80 nih.gov
(4-(4-chlorophenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanoneL. donovaniAmastigoteIC₅₀7.50 nih.gov

Investigation of Antiviral Activities (e.g., anti-HIV) in Research Models

The pyrido[3,4-b]indole nucleus is present in numerous compounds investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

A variety of β-carboline derivatives have demonstrated anti-HIV activity. researchgate.net For instance, 1-formyl-β-carboline-3-carboxylic acid methyl ester was found to inhibit HIV with an IC₅₀ of 2.9 μM. nih.govsemanticscholar.org Another synthetic derivative, flazinamide, potently inhibited syncytium formation induced by HIV-1 with an EC₅₀ value of 0.38 μM and also showed activity against HIV-2. nih.gov The mechanism of action for some of these compounds is thought to involve interference with the early stages of the HIV life cycle, such as blocking viral entry or fusion. nih.gov Furthermore, certain 1-phenyl-9H-pyrido[3,4-b]indole derivatives have displayed selective inhibition against the HIV-2 strain. capes.gov.br

The anti-HIV activity of several β-carboline derivatives is detailed in the table below.

CompoundVirus StrainActivity MetricValue (μM)
1-Formyl-β-carboline-3-carboxylic acid methyl esterHIV-1 NL(4.3)IC₅₀2.9 nih.gov
FlazinamideHIV-1 IIIB (Syncytium formation)EC₅₀0.38 nih.gov
FlazinamideHIV-2 RODEC₅₀0.57 nih.gov
(4-(4-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanoneHIV-2EC₅₀2.6 capes.gov.br
(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanoneHIV-2EC₅₀3.2 capes.gov.br

Structure Activity Relationship Sar Studies of Pyrido 3,4 B Indole Derivatives in Research Models

Impact of Substituents at the C1 Position on Biological Activity

The C1 position of the pyrido[3,4-b]indole core has been a primary focus for chemical modification to explore its impact on biological activity, particularly antiproliferative effects. Research has shown that the nature of the substituent at this position is a critical determinant of potency.

Studies involving the synthesis and evaluation of various C1-substituted derivatives have revealed a clear preference for large, aromatic systems. Specifically, the introduction of bicyclic aryl or heteroaryl groups such as naphthalene, quinoline (B57606), and isoquinoline (B145761) has been a successful strategy. nih.gov It has been observed that to maintain potent antiproliferative activity, the C1 position requires at least a bicyclic aromatic or heteroaromatic system. nih.gov In contrast, monocyclic analogs, such as those with a phenyl ring at C1, exhibit a significant decrease in activity. researchgate.net

Among the bicyclic systems, the 1-naphthyl group has been identified as particularly effective. For instance, the combination of a 1-naphthyl substituent at C1 with a 6-methoxy group yielded a compound with high potency against a range of cancer cell lines. nih.govresearchgate.netnih.gov The position of attachment on the substituent ring also matters; for example, different quinoline and isoquinoline analogs displayed varied levels of activity, highlighting the importance of the ring nitrogen's position and its influence on electron distribution for receptor binding. nih.gov Tricyclic substituents like anthracenyl or phenanthryl have also resulted in compounds with good inhibitory activity, suggesting that not just hydrophobicity but also the specific shape and proper positioning of the C1 aryl substituent are key for biological effect. researchgate.net

Role of C3 Substituents in Modulating Biological Response

The C3 position of the pyrido[3,4-b]indole scaffold offers another site for modification to modulate biological properties. The introduction of substituents at this position can be achieved through various chemical transformations, such as the Morita–Baylis–Hillman (MBH) reaction with 3-formyl-9H-pyrido[3,4-b]indole precursors. beilstein-journals.orgnih.gov This allows for the generation of C3-substituted β-carboline adducts with potential biological importance. beilstein-journals.orgnih.gov

While much of the SAR focus has been on C1 and other positions, the functionalization at C3 is recognized as a valuable strategy for creating molecular diversity. beilstein-journals.org For example, studies have explored the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines, indicating the chemical tractability of this position. researchgate.net The specific biological response modulated by C3 substituents can vary; for instance, in the context of fluorescence properties, the nature of the substituent at C3, in conjunction with other parts of the molecule, was found to influence the fluorescent characteristics of the compounds. nih.gov

Influence of N9 Modifications on Molecular Properties and Activity

The nitrogen atom at the N9 position of the indole (B1671886) ring within the pyrido[3,4-b]indole system is another key site for modification that can significantly influence molecular properties and biological activity. The hydrogen atom at this position can act as a hydrogen bond donor, which can be a crucial interaction in binding to biological targets. nih.govresearchgate.netnih.gov

Computational docking studies have suggested that an unsubstituted N9 hydrogen is important for certain binding interactions. nih.gov For example, in studies targeting the MDM2 protein, the N9 hydrogen was proposed to be involved in hydrogen bonding, and methylation of this nitrogen (an N9-methyl group) was found to disrupt these critical binding interactions, leading to reduced activity. nih.govresearchgate.netnih.gov

However, the effect of N9 substitution is not universally detrimental and can be context-dependent. In other studies, N9-alkylation, such as with an ethyl group, was shown to increase the reactivity of the pyrido[3,4-b]indole core in certain chemical reactions, suggesting that modification at this site can be used to tune the chemical properties of the scaffold. beilstein-journals.org

Correlation between Structural Features and Observed in vitro Biological Effects

The observed in vitro biological effects of pyrido[3,4-b]indole derivatives are a direct consequence of their structural features. A clear SAR has been established, particularly concerning their antiproliferative activity against various human cancer cell lines. nih.govnih.govresearchgate.net

The importance of specific substituents is further highlighted by the following observations:

C1 Position: Bicyclic aromatic systems are preferred over monocyclic ones. nih.gov The geometry of the substituent is also crucial, as seen with different tricyclic systems. researchgate.net

C6 Position: A methoxy (B1213986) group at C6 was found to be optimal in the series of compounds studied for antiproliferative activity. nih.gov

N9 Position: An unsubstituted N9-H is often crucial for maintaining activity, likely by participating in hydrogen bonding with the target protein. researchgate.netnih.gov

These structural modifications have been shown to induce specific cellular responses. A common mechanistic feature for a group of these compounds is the induction of a strong and selective G2/M cell cycle phase arrest in cancer cells. nih.govresearchgate.netnih.gov

Table 1: Impact of C1 Substituents on Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives This table is interactive. You can sort and filter the data.

C1 SubstituentRelative ActivityKey FindingCitation
1-NaphthylHighOptimal for antiproliferative activity, especially when combined with a C6-methoxy group. nih.gov, researchgate.net
4-QuinolylPotentActivity comparable to the 1-naphthyl analog. nih.gov
IsoquinolineModerate to PoorActivity is dependent on the specific isomer. nih.gov
PhenylLowDrastically decreased activity compared to bicyclic systems. researchgate.net
Anthracenyl/PhenanthrylGoodDemonstrates the importance of the shape of the aryl substituent. researchgate.net

Table 2: Influence of Substitutions at Other Positions on Pyrido[3,4-b]indole Activity This table is interactive. You can sort and filter the data.

PositionSubstituentEffect on ActivityRationale/ObservationCitation
C6MethoxyOptimalProvided the best antiproliferative activity in the series. nih.gov, researchgate.net
C8Methoxy/MethylDetrimentalReduced activity compared to 6- or 7-position methoxy substituted compounds. researchgate.net
N9MethylDisruptiveDisrupted hydrogen bond interactions, leading to decreased binding and activity. nih.gov, researchgate.net, nih.gov

Rational Design Principles for Modifying Pyrido[3,4-b]indoles for Enhanced Research Utility

Based on the accumulated SAR data, several rational design principles can be formulated to guide the modification of pyrido[3,4-b]indoles for enhanced utility as research tools. nih.gov These principles are aimed at optimizing the interaction of these molecules with their biological targets.

Maximize Hydrophobic and Aromatic Interactions at C1: The C1 position should be substituted with large, rigid, and polycyclic aromatic or heteroaromatic systems. The shape and electronic properties of this substituent are critical and should be fine-tuned to fit the specific binding pocket of the target. The use of bicyclic (e.g., naphthalene) or tricyclic (e.g., anthracene) systems is a proven strategy. nih.govresearchgate.net

Optimize Substituents on the Indole Ring: The benzene (B151609) part of the indole nucleus provides opportunities for optimization. For instance, the introduction of a methoxy group at the C6 position has been shown to be highly beneficial for anticancer activity. nih.gov The position of such substituents is key, as substitution at C8 has been shown to be detrimental. researchgate.net

Preserve the N9 Hydrogen Bond Donor: For targets where hydrogen bonding is important, the N9 position should remain unsubstituted. The N9-H group can be a critical anchor point within a binding site. If this interaction is not required, N9-alkylation could be explored to modulate solubility or other physicochemical properties. researchgate.netnih.gov

Utilize Computational Modeling: Quantitative structure-activity relationship (QSAR) studies and computational docking can be powerful tools to visualize the influence of electronic and steric effects. nih.govresearchgate.net These models can help in predicting the activity of new designs and in understanding the chemical features responsible for the biological effects, thereby fostering the lead optimization process. nih.gov

By applying these principles, researchers can systematically modify the pyrido[3,4-b]indole scaffold to develop new chemical probes and potential therapeutic leads with improved potency, selectivity, and desired physicochemical properties for a wide range of research applications. nih.gov

Photophysical Investigations and Research Applications of 4 9h Pyrido 3,4 B Indol 1 Yl Benzonitrile

Analysis of Absorption and Fluorescence Spectra

The photophysical properties of β-carbolines are significantly influenced by the substituents on their tricyclic core. For 1-aryl substituted β-carbolines, the absorption spectra typically show multiple bands. Studies on analogous compounds, such as N-methyl-1-phenyl-β-carboline, reveal absorption maxima at approximately 290 nm and 333 nm. acs.org A similar compound with a 4-methoxyphenyl (B3050149) group at the C1 position exhibits nearly identical absorption peaks at 289 nm and 337 nm. acs.org The presence of the electron-withdrawing benzonitrile (B105546) group in 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile is expected to modulate these electronic transitions.

The fluorescence of 1,3-diaryl-β-carbolines is characterized by strong emission, typically in the blue to violet region of the spectrum. acs.org For instance, 1-phenyl-β-carboline displays a fluorescence emission maximum at 387 nm, while the N-methylated version emits at 403 nm. acs.org The emission for this class of compounds generally falls within a narrow range of 389–409 nm. acs.org For other β-carboline derivatives, fluorescence has been detected with excitation around 300 nm and emission near 433 nm. nih.gov The donor-acceptor nature of this compound suggests the possibility of an intramolecular charge transfer (ICT) excited state, which could lead to a solvatochromic shift in its fluorescence spectrum, where the emission wavelength changes with solvent polarity.

Compound AnalogueAbsorption Maxima (λabs, nm) Emission Maxima (λem, nm) Reference
1-Phenyl-3-(p-tolyl)-β-carboline (5c)291, 332387 acs.org
1-(4-Methoxyphenyl)-3-(p-tolyl)-β-carboline (5d)291, 337389 acs.org
N-Methyl-1-phenyl-3-(p-tolyl)-β-carboline (5e)290, 333403 acs.org
N-Methyl-1-(4-methoxyphenyl)-3-(p-tolyl)-β-carboline (5f)289, 337407 acs.org

Determination of Photoluminescence Quantum Yields

The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (PLQY). For the β-carboline scaffold, the PLQY is highly dependent on the nature and position of its substituents. Research on 1,3-diaryl-β-carbolines has shown that these compounds can be highly emissive, with absolute quantum yields reaching up to 74%. acs.org

Specifically, a 1-phenyl substituted β-carboline was found to have a quantum yield of 61%. acs.org The introduction of an electron-donating methoxy (B1213986) group on the C1-phenyl ring, as in 1-(4-methoxyphenyl)-β-carboline, increased the quantum yield to 74%. acs.org Conversely, methylation of the indole (B1671886) nitrogen at the N-9 position resulted in a decrease in the quantum yield for both phenyl and methoxyphenyl derivatives, to 45% and 62%, respectively. acs.org This indicates that the free N-H group plays a role in enhancing the fluorescence efficiency in this specific series. acs.org For this compound, the electron-withdrawing nature of the cyano group would significantly influence the charge distribution in the excited state, which in turn would determine its specific PLQY.

Compound AnaloguePhotoluminescence Quantum Yield (PLQY, %) Reference
1-Phenyl-3-(p-tolyl)-β-carboline (5c)61 acs.org
1-(4-Methoxyphenyl)-3-(p-tolyl)-β-carboline (5d)74 acs.org
N-Methyl-1-phenyl-3-(p-tolyl)-β-carboline (5e)45 acs.org
N-Methyl-1-(4-methoxyphenyl)-3-(p-tolyl)-β-carboline (5f)62 acs.org

Characterization of Thermally Activated Delayed Fluorescence (TADF) Properties

The donor-acceptor (D-A) structure inherent in this compound makes it a candidate for exhibiting thermally activated delayed fluorescence (TADF). TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons, which can dramatically increase the efficiency of organic light-emitting diodes (OLEDs). nih.gov This process is possible in molecules where the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is very small (typically < 0.2 eV).

In D-A molecules, the highest occupied molecular orbital (HOMO) is typically localized on the donor unit (the pyridoindole core) and the lowest unoccupied molecular orbital (LUMO) is on the acceptor unit (the benzonitrile group). This spatial separation of orbitals minimizes the exchange energy, leading to a small ΔEST. Carboline isomers have been successfully used as donor moieties in TADF materials. researchgate.net A small ΔEST facilitates efficient reverse intersystem crossing (RISC), where triplet excitons are converted back to singlet excitons via thermal energy, which then decay radiatively, producing delayed fluorescence. nih.gov While specific experimental data for this compound is not available, its molecular design strongly suggests potential for TADF properties.

Development of Fluorescent Probes for Research (e.g., tracking cellular changes in non-human/non-clinical contexts)

The β-carboline scaffold is a valuable platform for developing fluorescent probes for biological research. acs.org Derivatives of 1-aryl-β-carboline have been synthesized and studied as high-affinity probes for neuropharmacological targets like the 5-hydroxytryptamine (serotonin) receptors. acs.org Furthermore, the parent compound 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole has been identified as a photoproduct of tryptophan that activates the aryl hydrocarbon receptor (AHR), highlighting its use in studying cellular signaling pathways. nih.govbohrium.comnih.gov

The fluorescence of D-A molecules like this compound is often sensitive to the local environment, a property known as solvatochromism. This sensitivity can be exploited to develop probes that report on changes in cellular environments, such as polarity or viscosity, in non-human and non-clinical research settings. Quantitative structure-activity relationship (QSAR) models can be used to predict how the physicochemical properties of a fluorescent molecule will determine its localization within a cell, aiding in the rational design of organelle-specific probes. mdpi.com The planar structure and potential for environmental sensitivity make the target compound a promising candidate for such applications.

Structure-Fluorescence Activity Relationship Studies

The relationship between the chemical structure of β-carboline derivatives and their fluorescent properties is a critical area of research for designing new materials. Studies have shown that substitution at the C1 and C3 positions significantly impacts the photophysical properties. acs.org The introduction of aryl groups at the C1 position is a key strategy for tuning the fluorescence. acs.org

A comparative study of 1-aryl-β-carbolines showed that an electron-donating methoxy group on the phenyl ring at C1 led to a higher fluorescence quantum yield (74%) compared to an unsubstituted phenyl ring (61%). acs.org This demonstrates that the electronic nature of the C1 substituent directly modulates the emissive properties. In another study on 3-formyl-β-carbolines, it was observed that various substituents on the molecule influenced the fluorescence intensity and wavelength. beilstein-journals.org For this compound, the strongly electron-withdrawing cyano group is expected to create a pronounced ICT character, which would distinguish its fluorescence properties from derivatives with electron-donating or unsubstituted aryl groups. These structure-activity relationships are essential for the rational design of novel fluorophores for applications in materials science and biological imaging. acs.orgnih.gov

Investigation of Hydrogen Bonding Effects on Fluorescence Quenching

The 9H-pyrido[3,4-b]indole core contains both a hydrogen bond donor site (the indole N-H at position 9) and a hydrogen bond acceptor site (the pyridine (B92270) nitrogen at position 2). These sites can interact with protic solvents or other molecules capable of forming hydrogen bonds. Such interactions can significantly affect the fluorescence properties, often leading to quenching.

Studies on the related β-carbolines harmane and norharmane have shown that they form hydrogen-bonded complexes with molecules like acetic acid. nih.gov The formation of these ground-state or excited-state complexes can provide non-radiative decay pathways for the excited state, thus quenching the fluorescence. The indole N-H group is a particularly effective hydrogen bond donor. Its interaction with hydrogen bond acceptors can perturb the electronic structure of the fluorophore, leading to a decrease in the fluorescence quantum yield. This sensitivity to hydrogen bonding is an important consideration for any application of this compound in protic environments.

Advanced Applications in Materials Science Research

Exploration of Pyrido[3,4-b]indoles in Organic Semiconductors

The fundamental structure of 9H-pyrido[3,4-b]indole, featuring an electron-rich indole (B1671886) fused with a pyridine (B92270) ring, provides a versatile platform for designing organic semiconductors. The aromatic nature and planarity of the core facilitate π-π stacking interactions, which are crucial for charge transport in organic thin films. The nitrogen atoms within the structure can modulate the electronic properties, influencing the frontier molecular orbital (HOMO and LUMO) energy levels.

While direct research on 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile as a primary semiconductor is not extensively documented in publicly available literature, the parent compound, 9H-pyrido[3,4-b]indole, is recognized as a valuable scaffold for creating advanced materials, including organic semiconductors. The introduction of a benzonitrile (B105546) group at the 1-position of the pyrido[3,4-b]indole core is a strategic modification. The cyano (-CN) group is a strong electron-withdrawing group, which would significantly influence the electronic characteristics of the molecule.

This substitution would likely create a donor-acceptor (D-A) type structure, where the pyrido[3,4-b]indole moiety acts as the electron donor and the benzonitrile moiety as the electron acceptor. Such D-A molecules are of significant interest in organic electronics due to their tunable optical and electronic properties. The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation can lead to desirable photophysical behaviors, including strong absorption and emission characteristics.

Table 1: Predicted Electronic Properties of this compound (Note: The following data is hypothetical and based on theoretical expectations for donor-acceptor molecules of this type, as specific experimental data for this compound is not available in the searched literature.)

PropertyPredicted CharacteristicRationale
HOMO Level Relatively highThe electron-rich pyrido[3,4-b]indole core would contribute to a high-lying Highest Occupied Molecular Orbital.
LUMO Level Relatively lowThe electron-withdrawing benzonitrile group would lower the energy of the Lowest Unoccupied Molecular Orbital.
Band Gap NarrowThe D-A architecture generally leads to a smaller energy gap between the HOMO and LUMO levels.
Charge Carrier Mobility Potentially ambipolarThe distinct donor and acceptor moieties could facilitate the transport of both holes and electrons.

Further research, including synthesis, purification, and experimental characterization of this compound, is necessary to validate these theoretical predictions and to fully assess its potential as an organic semiconductor.

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The potential of pyrido[3,4-b]indole derivatives extends to optoelectronic applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs). The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers, including the emissive layer (EML), host materials, and charge-transporting layers.

While specific studies on the integration of this compound into OLEDs are not found in the available literature, the structural features of the molecule suggest several potential roles. The predicted donor-acceptor nature could lead to efficient electroluminescence. The energy of the emitted light would be related to the HOMO-LUMO gap, which can be tuned by modifying the donor or acceptor strength.

The rigid and planar structure of the pyrido[3,4-b]indole core is beneficial for achieving high photoluminescence quantum yields (PLQY) in the solid state by suppressing non-radiative decay pathways. Furthermore, the presence of the nitrogen-containing heterocyclic system could impart good thermal stability, a critical requirement for long-lasting OLED devices.

Table 2: Potential Roles of this compound in OLEDs (Note: This table is based on the theoretical potential of the molecule, as experimental data on its use in OLEDs is not available in the searched literature.)

OLED ComponentPotential ApplicationRationale
Emissive Dopant PossibleThe D-A structure could lead to efficient emission, potentially in the blue or green region of the spectrum, depending on the exact energy levels.
Host Material Less likely as a primary roleThe inherent emissive properties of a D-A molecule might interfere with the emission from a guest dopant. However, derivatives could be designed for this purpose.
Electron Transport Layer (ETL) PossibleThe electron-deficient benzonitrile moiety could facilitate electron injection and transport.
Hole Transport Layer (HTL) PossibleThe electron-rich pyrido[3,4-b]indole moiety could facilitate hole injection and transport.

The exploration of this compound and its analogues in OLEDs represents a promising, yet nascent, area of research. Detailed photophysical studies, including absorption and emission spectra, fluorescence lifetime, and quantum yield measurements, are essential first steps. Subsequently, the fabrication and characterization of OLED devices incorporating this compound would be required to evaluate its electroluminescent performance, including efficiency, color purity, and operational stability.

Future Research Directions for 4 9h Pyrido 3,4 B Indol 1 Yl Benzonitrile

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the continued investigation of 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile and its analogs. While the Pictet-Spengler reaction has been a cornerstone for the synthesis of the β-carboline core, future research is focusing on innovative methodologies to improve yield, stereoselectivity, and substrate scope. wikipedia.orgarkat-usa.org

One promising area is the use of flow chemistry , which offers advantages in terms of safety, scalability, and reaction control. mdpi.comdurham.ac.uknih.gov The synthesis of heterocyclic compounds, including indole (B1671886) derivatives, has been successfully demonstrated using flow reactors, often in combination with microwave irradiation to accelerate reaction times. mdpi.comuc.pt Another key area of development is the application of transition-metal-catalyzed C-H activation . mdpi.com Ruthenium and palladium catalysts have shown great promise in the direct functionalization of indole scaffolds, offering novel and more direct routes to complex derivatives. acs.orgnih.govnih.govresearchgate.net

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

A significant body of research points to the potential of this compound and its derivatives as potent inhibitors of various protein kinases. researchgate.net A primary target that has emerged is Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) , a kinase implicated in several neurological disorders. researchgate.netalzdiscovery.org Future research will need to delve deeper into the precise molecular interactions between the compound and the ATP-binding pocket of DYRK1A to elucidate the mechanism of inhibition. mdpi.comnih.gov This includes identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity and selectivity.

Beyond DYRK1A, studies have also suggested inhibitory activity against other kinases such as Janus kinase 2 (JAK2) and Polo-like kinases (PLKs) . nih.govnih.govplos.org Further investigation is required to confirm these interactions and to understand the structural basis for selectivity. Additionally, the interaction of pyrido[3,4-b]indole derivatives with other important cancer targets like MDM2 warrants further exploration. nih.gov A thorough understanding of these molecular interactions will be critical for the rational design of more potent and selective inhibitors.

Development of Advanced Computational Models for Prediction of Properties

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For this compound, the development of advanced computational models will be instrumental in predicting its biological activity and physical properties, thereby accelerating the design of new derivatives with enhanced characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies have already been employed to correlate the structural features of pyrido[3,4-b]indole derivatives with their anticancer activity. nih.govresearchgate.netresearchgate.netnih.gov Future work should focus on building more robust and predictive QSAR models using larger and more diverse datasets. nih.govmdpi.com These models can help in identifying the key molecular descriptors that govern the biological activity of these compounds.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques to visualize and analyze the binding of this compound to its biological targets at an atomic level. nih.govresearchgate.netmdpi.com These methods can provide valuable insights into the binding modes, interaction energies, and conformational changes that occur upon binding. nih.gov Future research should leverage these techniques to refine our understanding of the compound's mechanism of action and to guide the design of new analogs with improved binding affinity and selectivity.

Computational Technique Application for this compound Potential Outcome
QSAR Correlate structural features with biological activity (e.g., kinase inhibition, anticancer effects)Predictive models for designing new compounds with enhanced potency
Molecular Docking Predict the binding mode and affinity of the compound to its biological targets (e.g., DYRK1A, JAK2)Identification of key interactions and guidance for lead optimization
Molecular Dynamics Simulate the dynamic behavior of the compound-target complex over timeUnderstanding the stability of binding and conformational changes

Design of Highly Tunable Photophysical Probes

The inherent fluorescence of the β-carboline scaffold makes this compound a promising candidate for the development of novel photophysical probes. nih.govacs.org These probes can be designed to be sensitive to their local environment, allowing for the detection and imaging of specific biological processes or analytes.

Future research in this area should focus on creating probes with tunable emission wavelengths, high quantum yields, and large Stokes shifts . acs.org This can be achieved through systematic modification of the core structure, such as the introduction of electron-donating or electron-withdrawing groups. acs.org The development of pH-sensitive probes based on the β-carboline framework has already been demonstrated and could be further refined for applications in monitoring enzymatic reactions or cellular pH changes. nih.gov

Another exciting direction is the design of tumor-selective fluorescent probes . By conjugating the β-carboline fluorophore to a tumor-targeting moiety, it may be possible to develop probes for the specific imaging and diagnosis of cancer. acs.org The synthesis and characterization of novel boro-β-carboline dyes also opens up new possibilities for the development of highly fluorescent and photostable probes for biological imaging. rsc.org

Expansion of Materials Science Applications

The unique electronic and photophysical properties of this compound and its derivatives suggest their potential for use in various materials science applications. The rigid, planar structure of the β-carboline core, combined with its fluorescence, makes it an attractive building block for organic electronic materials.

One area of potential application is in Organic Light-Emitting Diodes (OLEDs) . nih.gov The strong fluorescence emission and high quantum yields observed for some β-carboline derivatives suggest that they could be used as emissive materials in OLED devices. acs.org Further research is needed to optimize the photophysical properties of these compounds for this application, including tuning the emission color and improving the charge transport characteristics.

The development of organic semiconductors based on the pyrido[3,4-b]indole scaffold is another promising avenue. The extended π-conjugated system of these molecules could facilitate efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices. Future work should focus on the synthesis of new derivatives with improved charge mobility and stability.

Investigation of Novel Structure-Activity Relationships for Targeted Research

A deeper understanding of the Structure-Activity Relationships (SAR) of this compound is crucial for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com Previous studies have already begun to elucidate the SAR of β-carboline derivatives as anticancer agents and kinase inhibitors. plos.orgnih.govnih.gov

Future research should systematically explore the effects of substituents at various positions of the pyrido[3,4-b]indole ring system. rsc.org For example, the nature and position of substituents on the phenyl ring at the 1-position, as well as modifications to the indole nitrogen and the pyridine (B92270) ring, are likely to have a significant impact on biological activity. nih.gov The synthesis and biological evaluation of a diverse library of analogs will be essential for building comprehensive SAR models.

These SAR studies should be closely integrated with computational modeling and mechanistic studies to provide a holistic understanding of how structural modifications influence biological activity. This knowledge will be invaluable for the targeted design of new compounds for specific therapeutic applications, such as the development of selective DYRK1A inhibitors for the treatment of neurological disorders or potent PLK inhibitors for cancer therapy.

Structural Modification Potential Impact on Activity Research Focus
Substitution on the C1-phenyl ringAltered binding affinity and selectivity for kinase targetsExploring a range of electron-donating and withdrawing groups
Modification of the indole N9-HChanges in hydrogen bonding interactions and solubilityIntroduction of alkyl, acyl, and other functional groups
Substitution on the β-carboline coreFine-tuning of electronic and steric propertiesSynthesis of derivatives with substituents at various positions

Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on developing environmentally benign and sustainable processes. The synthesis of this compound and its derivatives can benefit significantly from the adoption of green chemistry approaches.

One promising strategy is the use of environmentally friendly solvents , such as water, in the Pictet-Spengler reaction. samipubco.com The use of natural and biodegradable catalysts, like citric acid, can further enhance the green credentials of the synthesis. samipubco.com Another area of active research is the development of electrochemical methods for the synthesis of the β-carboline core, which can reduce the need for harsh reagents and simplify purification procedures. acs.org

The use of biocatalysis , employing enzymes to carry out specific synthetic transformations, is another exciting avenue for the green synthesis of these compounds. Patents have been filed for green synthetic methods of β-carboline compounds that utilize oxidative decarboxylation with hydrogen peroxide, a relatively benign oxidizing agent. google.compatsnap.com Future research in this area will focus on developing more efficient and scalable green synthetic routes to make the production of this compound and its analogs more sustainable.

Q & A

Q. What are the common synthetic routes for preparing 4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile and its derivatives?

The compound and its derivatives are typically synthesized via enantioselective Minisci reactions using β-carboline scaffolds. A generalized procedure involves:

  • Step 1 : Condensation of redox-active esters with β-carbolines under radical initiation (e.g., photoredox conditions).
  • Step 2 : Purification via flash column chromatography (e.g., 15% acetone in hexanes) to isolate intermediates.
  • Step 3 : Functionalization of the benzonitrile moiety using nucleophilic aromatic substitution or cross-coupling reactions. Yields range from 69% to 88%, with enantiomeric excess (ee) values up to 88% achieved using chiral catalysts .

Q. How is enantiomeric purity determined for this compound in academic research?

Enantiomeric purity is assessed via:

  • HPLC with chiral columns (e.g., Chiral ND(2)), where retention times differentiate enantiomers (e.g., 4.03 min for major vs. 5.21 min for minor components) .
  • Optical rotation measurements ([α]D20) in solvents like CHCl3, with values such as +44.0° to +69.2° indicating optical activity .
  • NMR chiral shift reagents for preliminary screening .

Q. What spectroscopic methods are essential for characterizing this compound’s structure?

Key techniques include:

  • 1H/13C NMR : Assigns proton/carbon environments (e.g., δ 2.90–7.77 ppm for aromatic protons) .
  • FTIR : Identifies functional groups (e.g., C≡N stretch at ~2179 cm⁻¹) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 315.32542) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different derivatives?

Contradictions arise from structural modifications (e.g., substituents on the β-carboline core). Mitigation strategies include:

  • Structure-Activity Relationship (SAR) studies : Compare derivatives like (2-(3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethyl)-L-phenylalanine (P-selectin IC50: 200 nmol/kg) to less active analogs .
  • Orthogonal assays : Validate in vitro binding (e.g., DNA intercalation) with in vivo efficacy (e.g., thrombus weight reduction in mice) .
  • Computational modeling : Use docking simulations to rationalize binding energy differences (e.g., ΔG = -9.2 kcal/mol for high-affinity derivatives) .

Q. What strategies optimize the enantioselective synthesis of β-carboline derivatives like this compound?

Key optimizations involve:

  • Chiral catalysts : Use of Ru(bpy)3Cl2 or Ir(ppy)3 in photoredox systems to enhance ee .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve reaction rates and selectivity .
  • Temperature control : Reactions at 0–25°C minimize racemization .

Q. What in silico approaches predict the binding affinity of this compound to targets like P-selectin?

Computational methods include:

  • Molecular docking : Predicts binding poses using PDB structures (e.g., P-selectin’s lectin domain) .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond donors, aromatic rings) using tools like Schrödinger .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Notes

  • Data Reproducibility : Ensure consistent ee values by standardizing chiral column batch and HPLC gradient .
  • Biological Assays : Use dose-response curves (e.g., 10–1000 nM) to quantify IC50 values for anti-inflammatory or antithrombotic activity .
  • Safety Protocols : Follow GHS guidelines for handling cyanide-containing byproducts (e.g., hydrogen cyanide during combustion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.